molecular formula C13H15N3 B1207379 Quipazine CAS No. 4774-24-7

Quipazine

Cat. No.: B1207379
CAS No.: 4774-24-7
M. Wt: 213.28 g/mol
InChI Key: XRXDAJYKGWNHTQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Quipazine is a serotonergic drug that primarily targets serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . Serotonin receptors play a crucial role in regulating mood, anxiety, and cognition among other functions.

Mode of Action

This compound acts as a serotonin reuptake inhibitor and a moderately selective serotonin receptor agonist . It binds to a range of different serotonin receptors, but shows particular affinity for the 5-HT2A and 5-HT3 subtypes . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. As an agonist, it activates the serotonin receptors, triggering a series of intracellular events.

Biochemical Pathways

The activation of serotonin receptors by this compound can lead to various downstream effects. For instance, the activation of 5-HT2A receptors has been associated with the head-twitch response and other psychedelic-consistent effects in animal studies . .

Result of Action

This compound’s interaction with serotonin receptors leads to a variety of molecular and cellular effects. In animal studies, it has been shown to produce a head-twitch response and other effects consistent with psychedelic drugs . It failed to produce psychedelic effects in humans at a dose of 25 mg, which was the highest dose tested due to 5-ht3 mediated side effects of nausea and gastrointestinal discomfort .

Biochemical Analysis

Biochemical Properties

Quipazine plays a significant role in biochemical reactions, primarily through its interaction with serotonin receptors. It binds to and activates the serotonin 2A receptor (5-HT2A), leading to a cascade of intracellular signaling events . This interaction is crucial for its psychoactive effects. Additionally, this compound has been shown to interact with other serotonin receptors, such as 5-HT3, although its primary action is through 5-HT2A .

Cellular Effects

This compound influences various cellular processes, particularly in neuronal cells. It has been observed to induce oxidative stress in glutamate-induced cytotoxicity in HT-22 neuronal cells . This effect is mediated through increased levels of reactive oxygen species (ROS) and decreased antioxidant defenses. This compound also affects cell signaling pathways, including the activation of immediate early genes (IEGs) in the somatosensory cortex, which are associated with its psychedelic-like properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 5-HT2A receptor, displacing [3H]ketanserin and activating downstream signaling pathways . This activation leads to the mobilization of calcium ions and the accumulation of inositol monophosphate (IP1), a key mediator in the Gq/11 signaling pathway . This compound’s interaction with the 5-HT2A receptor also results in changes in gene expression, particularly the upregulation of IEGs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to vary over time. This compound induces a lasting effect on the head-twitch response (HTR) in mice, with high maximal responses during the peak effect . The stability and degradation of this compound in vitro and in vivo are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound’s acute effects are independent of serotonin depletion and 5-HT3 receptor activation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound induces significant cellular responses, while higher doses can exacerbate oxidative stress and neurodegeneration . In the mouse HTR model, this compound produces a dose-dependent increase in head-twitch responses, which are blocked by the 5-HT2A receptor antagonist M100907 . High doses of this compound have been associated with increased caspase-3 activity, indicating enhanced apoptotic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with serotonin receptors. It affects the metabolic flux of serotonin and related metabolites, influencing neurotransmitter levels and signaling pathways . The enzymatic degradation of this compound and its metabolites is a critical aspect of its metabolic profile, impacting its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The distribution of this compound within the central nervous system is particularly important for its psychoactive effects, as it needs to reach and activate serotonin receptors in specific brain regions.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized to the plasma membrane, where it interacts with serotonin receptors . This compound can also be found in intracellular compartments, where it may exert additional effects on cellular function. The precise localization of this compound within cells is crucial for understanding its mechanism of action and therapeutic potential.

Preparation Methods

Quipazine is synthesized by reacting 2-chloroquinoline with piperazine The reaction typically involves heating the reactants in a suitable solvent under reflux conditions

Chemical Reactions Analysis

Quipazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically quinoline and piperazine derivatives.

Scientific Research Applications

Quipazine has several scientific research applications:

Comparison with Similar Compounds

Quipazine is compared with other serotonergic compounds such as:

  • 2C-B-PP
  • 6-Nitrothis compound
  • Naphthylpiperazine
  • ORG-37684

This compound is unique due to its specific binding affinity for the 5-HT2A and 5-HT3 receptors and its ability to produce a head-twitch response in animal studies . This distinguishes it from other similar compounds that may have different receptor affinities and physiological effects.

Properties

IUPAC Name

2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXDAJYKGWNHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5786-68-5 (maleate (1:1))
Record name Quipazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046952
Record name Quipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4774-24-7
Record name Quipazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4774-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quipazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIPAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WCY05C0SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloroquinoline (10.0 g, 60.5 mmol), piperazine (26.1 g, 303 mmol) and pyridine (15 ml) was heated reflux temperature for 4 h. The hot reaction mixture was poured into a conical flask and diluted with tetrahydrofuran (150 ml). The precipitated solid was filtered off and washed with diethyl ether (3×50 ml) and the combined organic phases were evaporated in vacuo. The residue was suspended in a mixture of diethyl ether (200 ml) and 96% ethanol (80 ml) and undissolved solid was filtered off and washed with diethyl ether. The organic phase was evaporated in vacuo affording a solid which was crushed under water (200 ml) filtered off and washed with water (3×50 ml), diethyl ether (3×40 ml), dried in vacuo at 50° C. affording 11.8 g (92%) of 2-(1-piperazinyl)quinoline as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution formed by dissolving 4.31 g of anhydrous piperazine in 30 ml of ethylene glycol, 818 mg of 2-chloroquinoline was added, and stirred at 140° C. for 2 hours. After cooling, saturated aqueous sodium hydrogencarbonate solution was added, and the system was extracted with chloroform. The organic layer was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was purified on silica gel column chromatography (chloroform:methanol=2:1) to provide 1.09 g (100%) of 2-piperazin-1-ylquinoline.
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
818 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 3.65 g (0.022 mol) of 2-chloroquinoline, 6.88 g (0.08 mol) of piperazine and 1.12 g (0.02 mol) of potassium carbonate in 150 ml of toluene is refluxed for five hours. After cooling it is extracted twice with water, the organic phase is dried over sodium sulphate and the solvent is concentrated by evaporation. The residue is combined with methanol. Then it is filtered and the filtrate is concentrated by evaporation.
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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